1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine is a chemical compound with the molecular formula C9H9BrFN. It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a prop-2-en-1-amine group. This compound is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with propargyl bromide under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in biological studies to investigate the effects of halogenated phenylamines on biological systems. It may serve as a model compound for studying the interactions of similar molecules with biological targets.
Medicine: Although not used directly in medicine, the compound can be employed in medicinal chemistry research to develop new pharmaceutical agents. Its structural features may inspire the design of novel drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl ring and amine group allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-fluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C9H9BrFN |
---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2 |
InChI-Schlüssel |
VHMHWFRYUNTJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=C(C=C(C=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.